molecular formula C14H12F3N3O3 B2390647 methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate CAS No. 320425-12-5

methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate

Cat. No.: B2390647
CAS No.: 320425-12-5
M. Wt: 327.263
InChI Key: JYOOZSVPDZQXAS-YFHOEESVSA-N
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Description

Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate (hereafter referred to as Compound A) is a heterocyclic organic compound with the molecular formula C₁₄H₁₂F₃N₃O₃ and a molar mass of 327.26 g/mol . Structurally, it features:

  • A pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 1, and a keto (=O) group at position 5.
  • A benzenecarboxylate ester moiety linked via a methyleneamino (-NH-CH₂-) bridge to the pyrazole ring.

Properties

IUPAC Name

methyl 4-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-20-12(21)10(11(19-20)14(15,16)17)7-18-9-5-3-8(4-6-9)13(22)23-2/h3-7,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCIVQJDZOINKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate typically involves a multi-step reaction. Key starting materials include 4-aminobenzoic acid and various pyrazole derivatives. The reactions are typically carried out in polar solvents under controlled temperatures to maintain stability and maximize yield.

  • Industrial Production Methods: Industrial synthesis follows similar routes but on a larger scale, often utilizing continuous flow reactors to streamline the process and reduce waste. Catalysts and optimized reaction conditions help achieve high purity and consistency.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution.

  • Common Reagents and Conditions

    • Oxidation: Uses agents like potassium permanganate or hydrogen peroxide.

    • Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

    • Substitution: Involves nucleophiles under basic or acidic conditions, depending on the target substitution.

  • Major Products: The products vary depending on the reaction type. For instance, oxidation may yield ketones or carboxylic acids, while substitution can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate has diverse applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules, often serving as a building block in pharmaceuticals and agrochemicals.

  • Biology: Acts as a probe in biochemical assays, helping to elucidate enzyme mechanisms and interactions.

  • Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of novel materials and polymers with specialized functions.

Mechanism of Action

Compared to other pyrazole derivatives:

  • Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate: stands out due to its unique trifluoromethyl group, which enhances its metabolic stability and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Potential Applications
Compound A C₁₄H₁₂F₃N₃O₃ 327.26 Pyrazole core, CF₃, methyl, benzoate ester Drug design, agrochemicals
Ethyl 4-cyano-3-methyl-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-2-thiophenecarboxylate C₂₀H₁₈N₄O₃S 406.45 Thiophene ring, cyano (-CN), phenyl, ethyl ester Materials science, enzyme inhibition
Methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate C₁₁H₁₄N₂O₃ 222.24 Pyrrole core, dimethylamino (-N(CH₃)₂), methyl ester Organic electronics, catalysis

Key Structural and Functional Differences

Core Heterocycle: Compound A uses a pyrazole ring, known for metabolic stability and hydrogen-bonding capacity, advantageous in drug design . The thiophene-containing analog (Compound B, ) replaces pyrazole with a thiophene ring, introducing sulfur-based π-electron delocalization, which may enhance conductivity in materials applications. Compound C () employs a pyrrole ring, which lacks pyrazole’s dual nitrogen atoms but offers a planar structure for stacking interactions.

Substituent Effects: The trifluoromethyl (-CF₃) group in Compound A increases lipophilicity and oxidative stability, a hallmark of agrochemicals and CNS drugs . Compound C’s dimethylamino (-N(CH₃)₂) group enhances basicity, favoring protonation in acidic environments, relevant in catalysis .

Ester Groups :

  • Compound A’s methyl benzoate ester may slow hydrolysis compared to Compound B’s ethyl thiophenecarboxylate, influencing bioavailability .

Biological Activity

Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate, identified by its CAS number 1909294-32-1, is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C13H12F3N3O3C_{13}H_{12}F_3N_3O_3. Its structure includes a pyrazole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

Structural Representation

PropertyValue
Molecular FormulaC13H12F3N3O3C_{13}H_{12}F_3N_3O_3
Molecular Weight307.25 g/mol
CAS Number1909294-32-1

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

  • Tyrosine Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and survival. This inhibition can lead to reduced tumor growth in certain cancer models .
  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Pharmacological Effects

Several studies have documented the pharmacological effects of this compound:

  • Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
  • Neuroprotective Effects : Research highlights its potential in protecting neuronal cells from damage induced by oxidative stress and inflammation, suggesting applications in neurodegenerative diseases .

Case Studies

  • Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability of breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.
  • Neuroprotection in Animal Models : In a rodent model of Alzheimer’s disease, administration of this compound improved cognitive function and reduced amyloid plaque formation, highlighting its potential therapeutic benefits in neurodegenerative conditions.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety in chronic use.

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